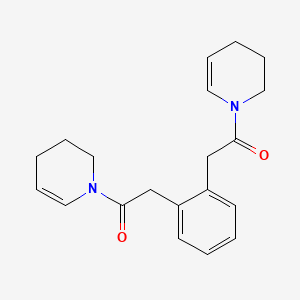
Pyridine, 1,1'-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 . This compound is characterized by its unique structure, which includes a pyridine ring and a phenylenebis(1-oxo-2,1-ethanediyl) moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves several steps. One common method includes the reaction of 1,2-phenylenebis(1-oxo-2,1-ethanediyl) with pyridine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may involve catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-) can be compared with similar compounds such as:
Piperidine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis-: Similar structure but with a piperidine ring instead of a pyridine ring.
Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-: Contains a pyrrolidine ring and different substituents.
These comparisons highlight the unique structural features and chemical properties of Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-).
Propriétés
Numéro CAS |
52881-80-8 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-pyridin-1-yl)-2-[2-[2-(3,4-dihydro-2H-pyridin-1-yl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-11-5-1-6-12-21)15-17-9-3-4-10-18(17)16-20(24)22-13-7-2-8-14-22/h3-5,7,9-11,13H,1-2,6,8,12,14-16H2 |
Clé InChI |
CQDVIEOVRSNWNY-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CN(C1)C(=O)CC2=CC=CC=C2CC(=O)N3CCCC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
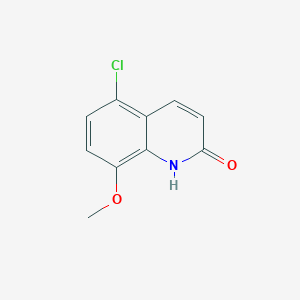
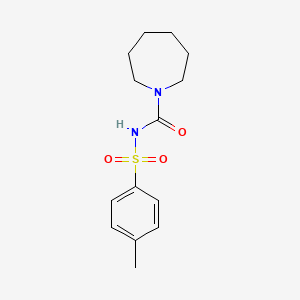
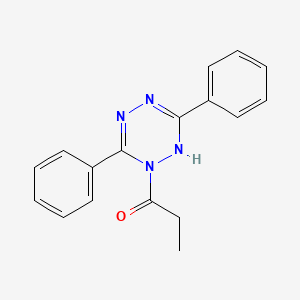
![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
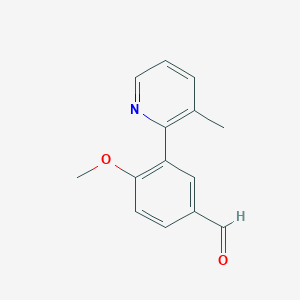
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)


![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)

